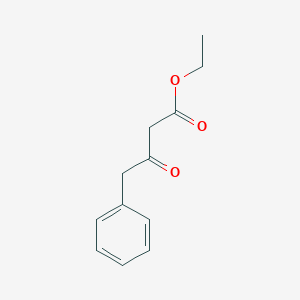

Ethyl 3-oxo-4-phenylbutanoate

描述

The Significance of β-Keto Esters as Versatile Synthetic Intermediates in Modern Organic Chemistry

β-Keto esters are a class of organic compounds characterized by a ketone functional group located at the β-position relative to an ester group. fiveable.me This structural motif renders them exceptionally useful in synthetic organic chemistry due to the presence of both electrophilic and nucleophilic centers. researchgate.netrsc.org

Role in C-C Bond Formation and Functional Group Interconversions

The α-protons of β-keto esters, situated between two carbonyl groups, are particularly acidic, facilitating their deprotonation to form a resonance-stabilized enolate ion. fiveable.melibretexts.org This enolate is a potent nucleophile, readily participating in carbon-carbon bond-forming reactions. One of the most fundamental transformations involving β-keto esters is the Claisen condensation, a base-catalyzed reaction between two ester molecules to form a β-keto ester. tutorchase.comlibretexts.orglibretexts.org This reaction is a cornerstone for building larger carbon skeletons. fiveable.me

Furthermore, the generation of the enolate allows for facile alkylation and acylation reactions at the α-carbon, providing a straightforward route to a diverse range of substituted ketones and esters. researchgate.net The versatility of β-keto esters extends to their ability to undergo a variety of functional group interconversions. For instance, they can be hydrolyzed and decarboxylated to yield ketones, a transformation central to the acetoacetic ester synthesis. researchgate.net

Importance in Heterocyclic Synthesis and Complex Molecule Construction

The dual reactivity of β-keto esters makes them invaluable precursors for the synthesis of heterocyclic compounds. researchgate.net They can react with various dinucleophiles to construct a wide range of ring systems. For example, the reaction of β-keto esters with α-halo ketones or aldehydes can lead to the formation of furans through the Feist-Benary synthesis. uwindsor.ca Similarly, their condensation with amines or ammonia (B1221849) derivatives provides access to pyrroles via the Hantzsch pyrrole (B145914) synthesis. uwindsor.ca

The strategic incorporation of β-keto ester moieties into synthetic pathways enables the construction of complex natural products and medicinally important molecules. They serve as key building blocks in the synthesis of compounds like the anticancer drug Taxol and various enzyme inhibitors. rsc.orgmdpi.com

Historical Context and Evolution of Synthetic Routes to Ethyl 3-oxo-4-phenylbutanoate

The development of synthetic methods for this compound reflects the broader evolution of organic synthesis, moving from classical, often harsh, methods to more efficient and selective modern techniques.

Development of More Efficient and Selective Synthetic Pathways

Modern organic synthesis has seen the advent of more refined and efficient methods for the preparation of this compound. These contemporary routes often employ milder reaction conditions and offer greater control over selectivity, leading to higher yields and purity.

One notable advancement involves the use of alternative reagents and catalysts. For instance, the reaction of monoethyl monopotassium malonate with phenacyl chloride in the presence of magnesium chloride and triethylamine (B128534) provides a high-yielding route to the target compound. chemicalbook.comlookchem.com Another effective method utilizes the reaction of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with phenylacetyl chloride, followed by refluxing with ethanol (B145695) to yield the desired β-keto ester with excellent purity. chemicalbook.com

The use of lithium bis(trimethylsilyl)amide (LiHMDS) as a base in the cross-condensation of heteroaryl esters with ethyl acetate (B1210297) has also proven to be a simple, fast, and efficient method for synthesizing β-keto esters, minimizing self-condensation products. nih.gov These modern approaches represent a significant improvement over earlier methods, offering greater practicality and efficiency.

Position of this compound within the β-Keto Ester Family

This compound occupies a unique position within the β-keto ester family due to the presence of the phenyl group at the 4-position. This aromatic ring influences the compound's reactivity and provides a handle for further synthetic transformations. The phenyl group can affect the electron distribution within the molecule and may impart special biological activities to its derivatives. bloomtechz.com

Its structural features make it a particularly valuable intermediate in the synthesis of various biologically active molecules. guidechem.com For example, it is a key precursor for the preparation of pyrazolone (B3327878) derivatives, which have shown potential as antiprion compounds. bloomtechz.comguidechem.com It is also utilized in the synthesis of pyrrolinylaminopyrimidine analogs that act as inhibitors of gene expression mediated by AP-1 and NF-κB, indicating its relevance in cancer research. bloomtechz.comguidechem.com

The compound's utility is further highlighted by its role as a starting material for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension. jiangnan.edu.cn The asymmetric reduction of this compound is a key step in producing chiral building blocks for these important pharmaceuticals. jiangnan.edu.cn

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~286-290 °C |

| Density | ~1.07-1.08 g/cm³ |

| pKa | ~10.5 |

| Data sourced from multiple references. epa.govnih.gov |

A comparison with its methyl ester analog, mthis compound, reveals similar reactivity in certain applications, such as carbazole (B46965) synthesis.

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

| This compound | 718-08-1 | C₁₂H₁₄O₃ | Ethyl ester |

| Mthis compound | 37779-49-0 | C₁₁H₁₂O₃ | Methyl ester |

| Data sourced from reference . |

Comparison with Structural Analogs and Positional Isomers

The unique reactivity of this compound is best understood by comparing it with its structural isomers. The placement of the phenyl group and the spacing of the carbonyl groups are critical determinants of the molecule's chemical behavior and synthetic applications.

Table 1: Comparison of this compound and Its Isomers

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| This compound | C₁₂H₁₄O₃ | 206.24 | β-Keto ester : Phenyl group is on the C4 carbon (a benzyl (B1604629) group adjacent to the ketone). ontosight.ai |

| Ethyl 3-oxo-2-phenylbutanoate | C₁₂H₁₄O₃ | 206.24 | β-Keto ester : Phenyl group is on the C2 carbon (the α-carbon between the ketone and ester). yok.gov.tr |

| Ethyl 3-oxo-3-phenylpropanoate | C₁₁H₁₂O₃ | 192.21 | β-Keto ester : Phenyl group is directly attached to the keto-carbonyl (a benzoyl group). nih.gov |

| Ethyl 4-oxo-4-phenylbutanoate | C₁₂H₁₄O₃ | 206.24 | γ-Keto ester : Ketone and ester groups are separated by two methylene (B1212753) carbons. |

Distinguishing Reactivity Profiles and Synthetic Utility

The subtle structural variations among these isomers lead to markedly different reactivity profiles and applications in synthesis.

This compound: As a β-keto ester, it possesses a reactive methylene group at the C2 position, nestled between the two carbonyl functionalities. This "active methylene" is readily deprotonated to form a stable enolate, which can participate in a wide range of alkylation and acylation reactions. Furthermore, the benzylic position at C4 provides another site for chemical modification. This dual reactivity makes it a prime precursor for synthesizing complex heterocyclic compounds like pyrimidinones (B12756618) and carbazoles. ontosight.ai

Ethyl 3-oxo-2-phenylbutanoate: In this isomer, the phenyl group is located on the α-carbon (C2). This has significant consequences for its reactivity. The presence of the bulky phenyl group sterically hinders the α-carbon, influencing which reactions can occur at this site. Research has shown that its conversion to phenylacetone (B166967) (P2P) under acidic conditions proceeds more slowly than that of its C4-phenyl counterpart, indicating a higher activation energy barrier due to the phenyl group's electronic and steric effects on the reactive center. yok.gov.trchemeo.com

Ethyl 3-oxo-3-phenylpropanoate (Ethyl Benzoylacetate): Here, the phenyl group is part of a benzoyl moiety, which significantly influences the molecule's electronic properties. It is a classic substrate for the Claisen condensation and serves as a foundational component in the synthesis of numerous heterocycles, including substituted isoxazoles, pyrimidines, and thiophenes. wikipedia.orgorganic-chemistry.orgacs.org Its reactivity is centered on the active methylene group adjacent to the electron-withdrawing benzoyl group.

Ethyl 4-oxo-4-phenylbutanoate: This compound is a γ-keto ester, meaning the carbonyl groups are separated by two carbons. This 1,4-dicarbonyl relationship is ideal for forming five-membered rings. It is a key substrate in the Paal-Knorr synthesis, a classical method for preparing substituted furans, pyrroles, and thiophenes by reacting the γ-dicarbonyl compound with an acid, an amine, or a sulfurizing agent, respectively. This cyclization pathway is distinct from the reactions typical of its β-keto ester isomers.

Overview of Key Academic Research Directions for this compound

Current academic and industrial research leverages the unique structure of this compound for the synthesis of targeted, high-value molecules. Key research directions include:

Synthesis of Bioactive Heterocycles: A primary focus is its use as a versatile precursor for creating biologically active compounds. It is instrumental in preparing pyrazolone derivatives that have been investigated for their potential antiprion activity, offering a potential pathway for treating neurodegenerative prion diseases. ontosight.ai

Development of Gene Expression Inhibitors: The compound serves as a key intermediate in the synthesis of pyrrolinylaminopyrimidine analogs. These analogs have been identified as inhibitors of AP-1 and NF-κB mediated gene expression, which are critical pathways in inflammation and cancer, highlighting its relevance in oncological research. ontosight.ai

Precursor for Angiotensin-Converting Enzyme (ACE) Inhibitors: Through reductive amination with dipeptides like L-alanyl-L-proline, ethyl 2-oxo-4-phenylbutanoate (an isomer) is used to synthesize ACE inhibitors such as enalapril (B1671234) maleate. While this involves an isomer, the underlying keto-ester chemistry is a field of intense study, with this compound being explored for related transformations.

Analytical and Forensic Chemistry: Due to its status as a potential precursor for the illicit synthesis of phenylacetone, significant research has been dedicated to developing analytical methods to detect and differentiate this compound from its isomers like ethyl 3-oxo-2-phenylbutanoate. chemeo.com These studies focus on its decomposition and transesterification behavior under analytical conditions (e.g., in a GC-MS system) to establish clear identification markers. chemeo.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-oxo-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZNWXQZCYZCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280147 | |

| Record name | ethyl 3-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718-08-1 | |

| Record name | 718-08-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-oxo-4-phenylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Ethyl 3 Oxo 4 Phenylbutanoate

Established and Novel Synthetic Routes to Ethyl 3-oxo-4-phenylbutanoate

The synthesis of this compound, a key intermediate in the production of various organic compounds, can be achieved through several established and optimized methodologies. These routes primarily focus on carbon-carbon bond formation to construct the β-keto ester backbone.

Claisen-like Condensation Reactions and Optimizations

A prominent method for synthesizing this compound involves Claisen-like condensation reactions. This approach is a cornerstone of carbon-carbon bond formation in organic synthesis. solubilityofthings.com

One common strategy involves the reaction of ethyl acetoacetate (B1235776) derivatives with benzaldehyde (B42025) in the presence of a basic catalyst, such as piperidine (B6355638). This is followed by an acid workup to yield the desired β-keto ester. The basic catalyst facilitates the deprotonation of the α-carbon of ethyl acetoacetate, forming a nucleophilic enolate that then attacks the electrophilic carbonyl carbon of benzaldehyde.

The efficiency and yield of the Claisen-like condensation are significantly influenced by the reaction conditions. The selection of an appropriate solvent and precise temperature control are critical for optimizing the synthesis. Solvents such as ethanol (B145695) or toluene (B28343) are commonly employed. Temperature is also a crucial parameter, with a controlled range of 80–100°C often being critical for achieving higher yields.

Table 1: Factors Influencing Claisen-like Condensation Yield

| Parameter | Condition 1 | Condition 2 | Impact on Yield |

| Solvent | Ethanol | Toluene | Solvent choice is critical for optimizing yields. |

| Temperature | 80°C | 100°C | Controlled temperature is crucial for higher yields. |

| Catalyst | Piperidine | --- | Basic catalysis is necessary for the reaction to proceed. |

Reaction of Monoethyl Monopotassium Malonate with Phenacyl Chloride

An alternative and effective route to this compound is the reaction between monoethyl monopotassium malonate and phenacyl chloride. chemicalbook.comlookchem.com This method provides a high-yield synthesis of the target compound. chemicalbook.com

In this synthetic pathway, triethylamine (B128534) and magnesium chloride play crucial roles in ensuring the efficiency of the reaction. chemicalbook.comlookchem.com Monoethyl monopotassium malonate is mixed with tetrahydrofuran (B95107), and then triethylamine and magnesium chloride are added. chemicalbook.comlookchem.com Triethylamine acts as a base, while magnesium chloride likely serves as a Lewis acid to facilitate the reaction.

The optimization of reaction temperature and duration is key to maximizing the yield of this compound. The initial mixing and stirring of monoethyl monopotassium malonate with triethylamine and magnesium chloride are typically carried out at a temperature range of 5 to 20°C for 3 hours. chemicalbook.comlookchem.com Following the gradual addition of phenacyl chloride, the mixture is stirred for an extended period of 63 hours within the same temperature range of 5 to 20°C. chemicalbook.com This specific temperature and time profile has been shown to produce a high yield of 86%. chemicalbook.com

Table 2: Optimized Conditions for Synthesis from Monoethyl Monopotassium Malonate

| Reagent/Condition | Specification | Role/Purpose |

| Starting Material 1 | Monoethyl monopotassium malonate | Provides the ethyl acetoacetate backbone. chemicalbook.comlookchem.com |

| Starting Material 2 | Phenacyl chloride | Provides the phenylacetyl group. chemicalbook.comlookchem.com |

| Base | Triethylamine | Facilitates the reaction. chemicalbook.comlookchem.com |

| Lewis Acid | Magnesium chloride | Enhances reaction efficiency. chemicalbook.comlookchem.com |

| Solvent | Tetrahydrofuran | Reaction medium. chemicalbook.comlookchem.com |

| Initial Stirring Time | 3 hours | For the reaction of the malonate with base and Lewis acid. chemicalbook.comlookchem.com |

| Reaction Time | 63 hours | After the addition of phenacyl chloride. chemicalbook.com |

| Temperature | 5 to 20°C | Optimized temperature range for the reaction. chemicalbook.comlookchem.com |

| Yield | 86% | Reported yield under these optimized conditions. chemicalbook.com |

Esterification of Acetophenone (B1666503) and Ethyl Acetate (B1210297) under Acidic Conditions

A straightforward approach to synthesizing this compound involves the direct esterification of acetophenone with ethyl acetate, facilitated by an acid catalyst. This method is a variation of the Claisen condensation, adapted to proceed under acidic conditions.

| Parameter | Description | Source |

| Reactants | Acetophenone, Ethyl Acetate | |

| Catalyst | Acid Catalyst (e.g., H₂SO₄) | |

| Conditions | Heating under reflux | |

| Purification | Distillation |

Grignard Reaction Methods for β-Keto Ester Formation

Grignard reactions provide a powerful tool for carbon-carbon bond formation and can be adapted for the synthesis of β-keto esters like this compound.

An effective synthetic route employs a Grignard reagent derived from β-bromophenylethane. In the first step, β-bromophenylethane is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, phenethylmagnesium bromide.

This newly formed organometallic reagent is then carefully reacted with diethyl oxalate (B1200264). The Grignard reagent adds to one of the ester carbonyl groups of diethyl oxalate. A subsequent acidic workup hydrolyzes the intermediate magnesium alkoxide, yielding the target molecule, this compound. It is crucial to control the reaction conditions, particularly temperature, to prevent a second addition of the Grignard reagent to the ketone group of the product. uni-graz.at

The success and yield of the Grignard synthesis of β-keto esters are highly dependent on the optimization of several key parameters.

Solvent: The choice of solvent is critical. Tetrahydrofuran (THF) is a common and effective solvent due to its ability to solvate the Grignard reagent. uni-graz.at Methyl tert-butyl ether has also been utilized as a solvent, sometimes in conjunction with a thinner, to ensure the reaction proceeds smoothly and safely. google.com

Temperature: Temperature control is arguably the most critical factor. To favor the mono-addition to the ester and prevent the formation of tertiary alcohol byproducts, reactions are often conducted at low temperatures. dtu.dkresearchgate.net Addition reaction temperatures can range from as low as -40°C to -15°C. google.comdtu.dk However, some protocols report the Grignard formation itself at higher temperatures (30 to 60°C) followed by the addition step at a controlled lower temperature. google.com

Time: The reaction time for both the formation of the Grignard reagent and the subsequent addition reaction can vary significantly, from approximately one hour to as long as 15 hours. google.com The optimal time depends on the specific reactants, temperature, and scale of the reaction. For instance, one protocol specifies a Grignard reaction time of 1 to 12 hours. google.com Continuous flow processes can dramatically reduce residence times to a matter of minutes. google.comresearchgate.net

| Parameter | Range/Condition | Rationale | Source |

| Solvent | THF, Methyl tert-butyl ether | Solvates Grignard reagent, influences reactivity | uni-graz.atgoogle.com |

| Temperature | -40°C to 60°C | Controls reaction rate and selectivity; prevents side reactions | google.comdtu.dk |

| Reaction Time | 0.1 min to 15 hours | Ensures reaction completion; depends on other conditions | google.comgoogle.com |

Aldol (B89426) Condensation Approaches

Aldol-type condensation reactions offer another strategic pathway to the carbon skeleton of this compound.

A multi-step synthesis can be initiated via a condensation reaction between benzaldehyde (phenyl aldehyde) and pyruvic acid. google.com This reaction, typically an aldol condensation, forms 4-phenyl-2-oxo-3-butenoic acid. This unsaturated intermediate can then be subjected to further reactions. A subsequent hydrogenation step reduces the carbon-carbon double bond, and an esterification reaction with ethanol under acidic conditions yields the final product. One elaborated four-step synthesis involves the condensation of ethyl pyruvate (B1213749) with benzaldehyde, followed by hydrogenation, esterification, and oxidation to arrive at the target structure. researchgate.net Yeast can also be used as a biocatalyst for the acyloin condensation of benzaldehyde with pyruvate, although this may lead to different products depending on the conditions. acs.org

Acetic Anhydride (B1165640) Condensation Routes

Condensation reactions involving acetic anhydride can also be employed. One documented route begins with benzaldehyde and involves a condensation reaction with acetic anhydride. google.com The resulting product, styracin, undergoes hydrogenation and subsequent esterification to produce phenylpropionic acid ethyl ester. This intermediate then undergoes a condensation reaction with diethyl oxalate to yield 3-benzyl-oxosuccinic acid diethyl ester, which is finally converted to the target ketoester through hydrolysis and esterification steps. google.com

Reaction of 2-Phenyloxirane with Ethyl Diazoacetate Catalyzed by Lewis Acids

A significant synthetic route to this compound involves the reaction of 2-phenyloxirane with ethyl diazoacetate in the presence of a Lewis acid catalyst. niscpr.res.in This method has been shown to produce aryl β-ketoesters in excellent yields. niscpr.res.in

Mechanistic Insights into Epoxide Opening and β-Ketoester Formation

The reaction mechanism is believed to initiate with the Lewis acid activating the 2-phenyloxirane, facilitating the opening of the epoxide ring. niscpr.res.incore.ac.uk This is a crucial step, as the protonation of the epoxide oxygen weakens the carbon-oxygen bonds, making the ring more susceptible to nucleophilic attack. core.ac.ukmasterorganicchemistry.com The subsequent reaction with ethyl diazoacetate leads to the formation of the β-ketoester. niscpr.res.in A plausible pathway involves the initial rearrangement of the epoxide to an aldehyde, which then reacts with ethyl diazoacetate. niscpr.res.in The reaction is thought to proceed through a tetrahedral intermediate that undergoes a rapid 1,2-hydrogen rearrangement. mdpi.com

Efficiency of BF₃OEt₂ as a Catalyst

Among various Lewis acids screened, boron trifluoride etherate (BF₃OEt₂) has proven to be a particularly effective catalyst for this transformation, affording this compound in high yields. niscpr.res.in In one study, the reaction of 2-phenyloxirane and ethyl diazoacetate in the presence of BF₃OEt₂ resulted in a 98% yield of the desired product. niscpr.res.in Other Lewis acids such as ZrOCl₂, FeCl₃, InBr₃, ZrCl₄, and TMSOTf were found to be less successful, with some leading to the formation of halohydrins as byproducts. niscpr.res.in The superior performance of boron-based Lewis acids has been noted in similar transformations. niscpr.res.in

Mechanistic Pathways of this compound Formation

The formation of this compound can be achieved through several synthetic routes, each with its own mechanistic pathway.

Detailed Reaction Mechanisms of Key Synthetic Routes

Besides the epoxide opening route, another common method involves the Claisen-like condensation. For instance, the reaction of monoethyl monopotassium malonate with phenacyl chloride in the presence of triethylamine and magnesium chloride in tetrahydrofuran is a documented procedure. lookchem.comchemicalbook.com This reaction proceeds via nucleophilic attack of the malonate enolate on the phenacyl chloride. Another approach is the reaction of phenylacetyl chloride with the magnesium salt of monoethyl malonate, followed by acidic workup to induce decarboxylation.

The reaction of aldehydes with ethyl diazoacetate in the presence of a Lewis acid catalyst represents another important pathway. mdpi.comresearchgate.net The mechanism likely involves the formation of a tetrahedral intermediate, which then undergoes a 1,2-nucleophilic rearrangement to yield the β-keto ester. mdpi.comresearchgate.net

Transition State Analysis and Computational Modeling of Reaction Pathways

Computational and theoretical studies provide valuable insights into the reaction mechanisms. For β-keto esters, the formation of a six-membered transition state, where a catalyst like boron coordinates with the two carbonyl oxygen atoms, is a plausible explanation for the selectivity observed in some reactions. nih.gov Molecular modeling can help understand the conformation, stability, and reactivity of this compound. For the Lewis acid-catalyzed rearrangement of epoxides, deuterium (B1214612) labeling studies and analysis using chiral shift reagents have been employed to elucidate the stereochemical course of the reaction. core.ac.ukcore.ac.uk These studies help in understanding the intricate details of hydride or deuteride (B1239839) migration during the rearrangement. core.ac.uk

Catalytic Approaches in E3O4PB Synthesis

A variety of catalytic systems have been explored for the synthesis of this compound (E3O4PB) and related β-ketoesters.

Lewis acids play a pivotal role in many synthetic strategies. niscpr.res.inmdpi.com As mentioned, BF₃OEt₂ is highly effective for the reaction of epoxides with ethyl diazoacetate. niscpr.res.in Other Lewis acids like SnCl₂, GeCl₂, and AlCl₃ have also been used in reactions of aldehydes with ethyl diazoacetate. mdpi.com The choice of Lewis acid can significantly influence the reaction's outcome and chemoselectivity. mdpi.com

Brønsted acids have also been utilized as catalysts in the reaction of carbonyl compounds with ethyl diazoacetate, leading to a range of β-keto esters through 1,2-aryl/alkyl/hydride shifts. researchgate.net Furthermore, organocatalysis, employing small organic molecules, presents an alternative approach for transformations involving β-keto esters.

The following table summarizes the efficiency of various Lewis acids in the synthesis of this compound from 2-phenyloxirane and ethyl diazoacetate. niscpr.res.in

| Catalyst | Yield (%) |

| BF₃OEt₂ | 98 |

| ZrOCl₂ | No Reaction |

| FeCl₃ | Halohydrin |

| InBr₃ | Halohydrin |

| ZrCl₄ | No Reaction |

| TMSOTf | No Reaction |

| Data from a study on the reaction of 2-phenyloxirane with ethyl diazoacetate. niscpr.res.in |

Role of Specific Catalysts (e.g., piperidine, Lewis acids, sodium tetraborate)

The synthesis of this compound can be achieved through various catalytic methods, with the choice of catalyst significantly influencing reaction efficiency and conditions.

Piperidine: Piperidine is a basic catalyst commonly employed in Claisen-like condensation reactions to produce this compound. A typical protocol involves the reaction of ethyl acetoacetate derivatives with benzaldehyde in the presence of piperidine. This base-catalyzed reaction is also utilized in the synthesis of coumarin (B35378) derivatives where salicylaldehydes react with compounds like ethyl 3-oxo-3-phenylpropanoate. nih.gov The use of piperidine as a catalyst in ethanol at elevated temperatures is a documented method for these types of condensations. nih.govresearchgate.net

Lewis Acids: Lewis acids play a crucial role in promoting the synthesis of β-keto esters. Boron trifluoride etherate (BF3OEt2) has been shown to be a particularly effective Lewis acid catalyst for the reaction of ethyl diazoacetate with substituted 2-phenyloxiranes, affording aryl β-ketoesters, including this compound, in excellent yields. niscpr.res.in The proposed mechanism involves the initial reaction of the 2-phenyloxirane with BF3OEt2 to form an aldehyde, which then reacts with ethyl diazoacetate to yield the final product. niscpr.res.in Other Lewis acids such as ZrOCl2, FeCl3, InBr3, and ZrCl4 have been explored but were found to be less successful, in some cases leading to the formation of halohydrins instead of the desired β-ketoester. niscpr.res.in The interaction between a Lewis acid and an oxo ligand can weaken the oxo group's donating ability, which in turn facilitates the cycloaddition and cycloreversion steps in certain catalytic cycles, thereby increasing the catalyst's activity. d-nb.info In some cases, Lewis acids like CaCl2 have been used in catalytic quantities for domino acylative cyclization reactions to produce related dihydropyranone structures. rsc.org

Sodium Tetraborate (B1243019): Sodium tetraborate has been utilized as a catalyst in one-pot, three-component condensation reactions to synthesize aryl methylidene-isoxazole-5(4H)-ones from aromatic aldehydes, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride under ambient conditions. oiccpress.com This method is noted for its mild reaction conditions and straightforward work-up procedures. oiccpress.com In similar multicomponent reactions for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water, various catalysts have been employed, including sodium tetraborate. yu.edu.jojoac.info

Asymmetric Catalysis in Related β-Keto Ester Synthesis

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral β-keto esters, which are valuable building blocks in organic chemistry. nih.govresearchgate.net While direct asymmetric synthesis of this compound is not extensively detailed in the provided results, the principles can be understood from related transformations.

Various catalytic systems have been developed for asymmetric reactions involving β-keto esters. For instance, the catalytic asymmetric Michael reaction of acyclic β-keto esters with cyclic enones has been successfully achieved using lanthanum-linked-BINOL complexes, yielding products with high enantiomeric excess (ee). acs.org Similarly, dinuclear Ni2-Schiff base complexes have been shown to promote the direct catalytic asymmetric aldol reaction of β-keto esters with formaldehyde. rsc.org

Organocatalysis has also emerged as a significant strategy. Cinchona-derived organocatalysts are effective in the asymmetric peroxidation of γ,δ-unsaturated β-keto esters. nih.gov Furthermore, chiral disulfonimides have been used as efficient precatalysts for the vinylogous Mukaiyama–Mannich reaction of silyloxydienes derived from dioxinones with N-Boc-protected imines, delivering δ-amino-β-ketoester derivatives with excellent yields and enantioselectivities. researchgate.net

In the context of fluorination, which is a key modification in pharmaceutical chemistry, both metal-catalyzed and organocatalytic methods have been developed for the enantioselective α-fluorination of β-keto esters. mdpi.com For example, Ti/TADDOL complexes have been used with Selectfluor® to achieve fluorination with good enantioselectivity. mdpi.com

These examples highlight the diverse catalytic approaches available for the asymmetric synthesis of complex molecules derived from β-keto esters, demonstrating the potential for developing enantioselective routes to derivatives of this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound and related compounds to create more environmentally friendly and sustainable processes.

Solvent-Free or Aqueous Media Reactions

The use of solvent-free conditions or aqueous media is a cornerstone of green chemistry. Research has demonstrated the feasibility of synthesizing related heterocyclic compounds, such as 4H-isoxazol-5-ones, through one-pot, three-component reactions of aryl aldehydes, hydroxylamine hydrochloride, and β-keto esters (like ethyl 3-oxobutanoate) in water, using catalysts like boric acid. scispace.com This approach offers advantages such as simplicity, high yields, and reduced reaction times. scispace.com Similarly, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been effectively carried out in water using various catalysts. yu.edu.jo

Solvent-free synthesis, often facilitated by microwave irradiation, has also been explored. sciforum.netresearchgate.net For instance, the Pechmann condensation of phenols with ethyl acetoacetate to form coumarins has been achieved under solvent-free conditions using FeF3 as a catalyst with microwave assistance. researchgate.net Michael addition reactions have also been performed in the solid state without any solvent, yielding products in high yields. cmu.edu

Microwave-Assisted Synthesis for Reduced Reaction Times

Microwave-assisted organic synthesis has gained prominence as a method to significantly accelerate chemical reactions. researchgate.net The synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, which involves the condensation of substituted aldehydes, ethyl 3-oxobutanoate, and urea (B33335), can be completed in just 2-4 minutes under microwave irradiation. sciforum.net This is a substantial reduction in reaction time compared to conventional heating methods. sciforum.net Microwave heating has been successfully applied to various organic reactions, often resulting in higher yields and milder reaction conditions. researchgate.netresearchgate.net

Catalyst Recyclability and Sustainability Considerations

Catalyst recyclability is a key aspect of sustainable chemistry. In the synthesis of coumarin derivatives using a deep eutectic solvent (DES) composed of choline (B1196258) chloride and zinc chloride, the DES acts as both the solvent and catalyst and can be reused multiple times without a significant drop in reaction yield. researchgate.net The use of biodegradable catalysts like choline chloride further enhances the sustainability of the process. nih.gov The development of reusable catalysts, such as cinchonidine-modified platinum catalysts for asymmetric hydrogenation, which can be reused over 20 times without significant loss of activity or enantioselectivity, is a significant step towards more sustainable pharmaceutical manufacturing. researchgate.net

Purification and Isolation Techniques in Academic Synthesis

The purification and isolation of this compound from reaction mixtures are critical steps to obtain a product of high purity. Common techniques employed in academic laboratories include extraction, column chromatography, and distillation.

Extraction: After the reaction is complete, the crude product is often worked up using liquid-liquid extraction. chemicalbook.com This typically involves quenching the reaction with an acidic aqueous solution, followed by extraction of the organic product into a suitable solvent like ethyl acetate or dichloromethane (B109758). chemicalbook.comucl.ac.uk The organic layer is then washed sequentially with water, a basic solution such as saturated aqueous sodium bicarbonate, and brine to remove unreacted starting materials and byproducts. chemicalbook.com

Column Chromatography: For further purification, column chromatography is a widely used method. chemicalbook.comrsc.org The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity. A common eluent system for this compound is a mixture of ethyl acetate and petroleum ether, with ratios varying depending on the specific separation needs (e.g., 1:80 or 15:1). chemicalbook.comgoogle.com

Distillation: Distillation can also be employed for purification, particularly after initial workup. guidechem.com In some procedures, after the solvent is removed from the extracted organic layer, the resulting oil is purified by distillation. guidechem.com

The choice and sequence of these techniques are determined by the scale of the reaction and the nature of the impurities present. For instance, a synthesis of this compound from monoethyl monopotassium malonate and phenacyl chloride involved cooling the reaction mixture, adding hydrochloric acid, evaporating the tetrahydrofuran solvent, and then extracting with ethyl acetate. chemicalbook.com The organic layer was subsequently washed and the solvent evaporated to yield the product as a pale yellow oil. chemicalbook.com In another example, purification by column chromatography yielded the product as a colorless oil. chemicalbook.com

Distillation, Extraction, and Column Chromatography

The purification of this compound, a key intermediate in various synthetic pathways, is critical to ensure the desired reactivity and to prevent side reactions in subsequent steps. Standard laboratory techniques such as distillation, extraction, and column chromatography are routinely employed to isolate and purify this β-keto ester from crude reaction mixtures. The choice and sequence of these methods depend on the scale of the synthesis and the nature of the impurities present.

Following its synthesis, the initial workup typically involves an extraction process to separate the product from the reaction medium. chemicalbook.comchemicalbook.com This is often followed by distillation or column chromatography for further purification. chemicalbook.comguidechem.com

Distillation

Distillation is a common method for purifying this compound, particularly after initial solvent removal. Given its relatively high boiling point, which is cited as approximately 286-290°C at atmospheric pressure, vacuum distillation is often the preferred method to prevent thermal decomposition. chemicalbook.com

One documented procedure involves an initial atmospheric distillation to remove lower-boiling solvents like dichloromethane until the temperature of the reaction mixture reaches 100°C. guidechem.com Subsequently, vacuum distillation is performed under a vacuum of -0.1 MPa. guidechem.com The product begins to distill at a temperature range of 85-90°C with a reflux ratio of 4. guidechem.com The process is typically concluded when the temperature of the distillation pot reaches 120°C. guidechem.com

Extraction

Liquid-liquid extraction is a fundamental step in the workup procedure for this compound. After the synthesis, which is often carried out in a solvent like tetrahydrofuran (THF), the THF is first removed under reduced pressure. chemicalbook.comchemicalbook.com The residue is then subjected to an extractive workup.

A typical extraction protocol involves using ethyl acetate as the organic solvent to extract the product from the aqueous phase. chemicalbook.comchemicalbook.com The combined organic layers are then washed sequentially to remove different types of impurities. chemicalbook.comchemicalbook.com This washing process often includes:

An acidic wash, for example, with 1 N hydrochloric acid, to neutralize any remaining base catalysts and remove basic impurities. chemicalbook.comchemicalbook.com

A wash with water. chemicalbook.comchemicalbook.com

A wash with a saturated aqueous solution of sodium hydrogencarbonate to remove any residual acid. chemicalbook.comchemicalbook.com

A final wash with water to remove any remaining water-soluble impurities and salts. chemicalbook.comchemicalbook.com

The solvent is then evaporated from the washed organic layer to yield the crude product as a pale yellow oil, which can then be further purified. chemicalbook.comchemicalbook.com

| Extraction Step | Reagent/Solvent | Purpose |

| Extraction | Ethyl acetate | To dissolve and isolate the target compound from the aqueous reaction mixture. |

| Acidic Wash | 1 N Hydrochloric Acid | To neutralize base catalysts and remove basic impurities. |

| Neutral Wash | Water | To remove water-soluble impurities. |

| Basic Wash | Saturated Sodium Hydrogencarbonate | To neutralize and remove acidic impurities. |

| Final Wash | Water | To remove residual salts and water-soluble impurities. |

Column Chromatography

For achieving high purity, particularly in laboratory-scale syntheses, column chromatography is a highly effective technique. This method separates this compound from impurities based on their differential adsorption to a stationary phase, typically silica gel. chemicalbook.comrsc.org The choice of the mobile phase (eluent) is crucial for achieving good separation.

Various solvent systems have been reported for the column chromatographic purification of this compound, with mixtures of petroleum ether (or hexane) and ethyl acetate being the most common. The polarity of the eluent, determined by the ratio of these solvents, is adjusted to control the elution of the product. A less polar solvent system is generally used to first elute non-polar impurities, followed by an increase in polarity to elute the desired product.

| Stationary Phase | Mobile Phase (Eluent) | Outcome | Reference |

| Silica Gel | Ethyl acetate / Petroleum ether (1:80) | Colorless oil, 98.8% yield | chemicalbook.com |

| Not Specified | Ethyl acetate / Hexane (5:95) | Purified lactone | dtic.mil |

| Silica Gel | Petroleum ether / Ethyl acetate (9:1) | Pure colorless oil | rsc.org |

| Silica Gel | Petroleum ether / Ethyl acetate (8:2) | Pure colorless oil | rsc.org |

| Silica Gel | Petroleum ether / Ethyl acetate (6:4) | Pure colorless solid | rsc.org |

Gas chromatography analysis of a purified sample of a closely related compound, ethyl 2-oxo-4-phenylbutanoate, indicated a purity of 95.4%. googleapis.comgoogle.com

Chemical Reactivity and Transformation of Ethyl 3 Oxo 4 Phenylbutanoate

Reactions of the Carbonyl and Ester Functional Groups

The presence of both a carbonyl (keto) group and an ester group within the same molecule provides multiple pathways for chemical reactions. The reactivity of each group can be selectively targeted through the careful choice of reagents and reaction conditions.

Oxidation Reactions to Carboxylic Acids

The oxidation of the keto group in ethyl 3-oxo-4-phenylbutanoate can lead to the formation of carboxylic acids. This transformation typically involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group.

Strong oxidizing agents are capable of cleaving the carbon-carbon bond adjacent to the carbonyl group.

Potassium Permanganate (B83412) (KMnO₄): This powerful oxidizing agent can be used to oxidize alkyl groups attached to an aromatic ring to a carboxylic acid. masterorganicchemistry.com In the case of this compound, the benzylic carbon-carbon bond can be cleaved under vigorous conditions to yield benzoic acid. masterorganicchemistry.com The reaction outcome can be influenced by factors such as temperature and pH. libretexts.org Under basic conditions, KMnO₄ reactions are common, though maintaining a neutral pH with a buffer can be effective for certain oxidations. libretexts.org

Chromium Trioxide (CrO₃): Chromium trioxide, often used in the form of the Jones reagent (a solution of CrO₃ in aqueous sulfuric acid and acetone), is another strong oxidizing agent. organic-chemistry.org It can oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones. msu.edu For a compound like this compound, the conditions would need to be harsh enough to facilitate C-C bond cleavage. A combination of potassium permanganate and acetic acid has been shown to be effective for the α-acetoxylation of aromatic ketones. epa.gov

Table 1: Oxidation Reactions

| Oxidizing Agent | Product |

|---|---|

| Potassium Permanganate (KMnO₄) | Benzoic acid |

| Chromium Trioxide (CrO₃) / Jones Reagent | Benzoic acid (under harsh conditions) |

Reduction Reactions to Alcohol Derivatives

The carbonyl and ester groups of this compound are susceptible to reduction, yielding alcohol derivatives. The choice of reducing agent determines which functional group is reduced.

Sodium Borohydride (NaBH₄): This is a selective reducing agent that typically reduces aldehydes and ketones to the corresponding alcohols. psu.edu For this compound, NaBH₄ would selectively reduce the ketone group to a secondary alcohol, leaving the ester group intact. While NaBH₄ is generally not strong enough to reduce esters, its reactivity can be enhanced with certain additives. psu.edu

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and less selective reducing agent than NaBH₄. masterorganicchemistry.com It is capable of reducing both the ketone and the ester functional groups. ic.ac.ukucalgary.ca The reaction of this compound with LiAlH₄ would first reduce the ketone to a secondary alcohol. The ester would then be reduced to a primary alcohol, resulting in a diol. ucalgary.calibretexts.orgkhanacademy.org The mechanism for ester reduction involves a two-step process where an aldehyde is formed as an intermediate, which is then further reduced. ucalgary.ca

Table 2: Reduction Reactions

| Reducing Agent | Functional Group Reduced | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 3-hydroxy-4-phenylbutanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 4-Phenyl-1,3-butanediol |

Asymmetric bioreduction utilizes microorganisms or enzymes to achieve stereoselective reduction of prochiral ketones. Studies on related compounds, such as ethyl 3-halo-2-oxo-4-phenylbutanoate, have demonstrated the effectiveness of this approach. For instance, the use of Saccharomyces cerevisiae has been shown to produce chiral alcohols with high enantiomeric and diastereomeric excess. acs.orgacs.org Immobilizing the yeast in calcium alginate beads with double gel layers has been found to be crucial for achieving high selectivity. acs.orgacs.org These studies suggest that similar biocatalytic methods could be applied to this compound to synthesize specific stereoisomers of the corresponding alcohol.

Nucleophilic Substitution Reactions of the Ester Group

The ester functional group in this compound can undergo nucleophilic acyl substitution. In these reactions, a nucleophile replaces the ethoxy group of the ester. This allows for the conversion of the ester into other functional groups such as amides, other esters (transesterification), or carboxylic acids (hydrolysis). The reactivity of the ester towards nucleophiles is a key aspect of its utility in synthesis. For a nucleophilic substitution to occur, the incoming nucleophile must have a greater affinity for the electrophilic carbon of the ester than the original ethoxy group. libretexts.org

Condensation Reactions to Form Complex Molecules

This compound readily participates in condensation reactions to create more complex molecular structures, which are often precursors in pharmaceutical synthesis. For instance, it can undergo Claisen-like condensation reactions. A common protocol involves the reaction of ethyl acetoacetate (B1235776) derivatives with benzaldehyde (B42025) under basic conditions, such as with piperidine (B6355638) catalysis, followed by an acidic workup to yield the β-ketoester.

These condensation reactions are fundamental in building molecular complexity. For example, the reaction of this compound with hydrazines or phenylenediamines leads to the formation of substituted pyrazoles and benzimidazoles, respectively. The reaction conditions, such as the use of hydrochloric acid in ethanol (B145695) at 60°C, can influence the regioselectivity of these reactions.

Reactions Involving the α- and γ-Hydrogens

The presence of hydrogens on the carbons alpha and gamma to the carbonyl groups imparts significant reactivity to the molecule.

This compound exists as a mixture of keto and enol tautomers. The conversion from the keto form to the enol form, known as enolization, is influenced by factors such as the solvent, temperature, and structural features that can stabilize the enol form, like resonance and intramolecular hydrogen bonding. doubtnut.commasterorganicchemistry.com The enol form is stabilized by the formation of a conjugated system and intramolecular hydrogen bonding between the newly formed hydroxyl group and the carbonyl oxygen of the ester. doubtnut.com The equilibrium between the keto and enol forms is a dynamic process. Studies on similar β-keto esters have shown that the percentage of the enol tautomer can vary significantly depending on the solvent, with less polar solvents favoring the internally hydrogen-bonded enol form. masterorganicchemistry.com

Interactive Table: Keto-Enol Tautomerism of β-Keto Esters

| Solvent | % Enol Tautomer | Reference |

| D₂O | <2% | masterorganicchemistry.com |

| CCl₄ | 49% | masterorganicchemistry.com |

The α- and γ-hydrogens of this compound are acidic and can be removed by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can react with electrophiles in alkylation and acylation reactions.

Alkylation: In the presence of a base, the enolate of this compound can react with alkyl halides to introduce an alkyl group at the α-carbon. This is a classic example of a Friedel-Crafts alkylation reaction. masterorganicchemistry.comlibretexts.org The reaction proceeds via an electrophilic aromatic substitution mechanism where the aromatic ring attacks a carbocation or a carbocation-like species generated from the alkyl halide and a Lewis acid. masterorganicchemistry.com

Acylation: Similarly, the enolate can be acylated using acyl chlorides or anhydrides in the presence of a Lewis acid like aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org This Friedel-Crafts acylation introduces an acyl group to the molecule, forming a new carbon-carbon bond. libretexts.org The product of this reaction is a β-dicarbonyl compound, which is a valuable synthetic intermediate.

Cyclization Reactions

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.

Pyrazolone (B3327878) Derivatives: Condensation of this compound with phenylhydrazine (B124118) is a common method for synthesizing pyrazolone derivatives. orientjchem.orgresearchgate.netorientjchem.org These compounds have been investigated for their potential biological activities. orientjchem.org

Pyrrolinylaminopyrimidine Analogs: This compound is utilized in the synthesis of pyrrolinylaminopyrimidine analogs, which have shown inhibitory activity against AP-1 and NF-kB mediated gene expression, indicating potential applications in cancer research.

Pyrimidinones (B12756618): this compound is a building block for the synthesis of pyrimidinones. For example, it can be used in multicomponent reactions with an aromatic aldehyde and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones.

Carbazoles: Base-mediated cyclization of this compound with 2-nitrochalcones can produce carbazole (B46965) derivatives with yields between 73-78%. Additionally, it can react with 9-alkyl-3-aminocarbazoles to form condensation or acylation products, which can then be cyclized to form substituted pyrido[2,3-c]carbazol-1-ones. nih.govktu.eduresearchgate.net

Interactive Table: Heterocyclic Compounds from this compound

| Heterocycle | Reactant(s) | Key Features | Reference(s) |

| Pyrazolone Derivatives | Phenylhydrazine | Condensation reaction | orientjchem.org, researchgate.net, orientjchem.org |

| Pyrrolinylaminopyrimidine Analogs | Not specified | Inhibition of gene expression | |

| Pyrimidinones | Aromatic aldehydes, urea/thiourea | Multicomponent reaction | |

| Carbazoles | 2-Nitrochalcones or 9-alkyl-3-aminocarbazoles | Base-mediated cyclization or condensation-cyclization | , nih.gov, ktu.edu, researchgate.net |

The formation of heterocyclic compounds from this compound generally involves the initial formation of an enamine or enolate, followed by an intramolecular or intermolecular cyclization and subsequent dehydration or other elimination reactions.

The mechanism for pyrazole (B372694) formation, for instance, involves the initial reaction of the hydrazine (B178648) with the ketone carbonyl group to form a hydrazone. This is followed by an intramolecular cyclization where the amino group attacks the ester carbonyl, and subsequent dehydration to form the pyrazolone ring. chim.it

The synthesis of carbazoles through reaction with 2-nitrochalcones proceeds via an enolate-nitro group condensation. The α-keto group plays a crucial role in stabilizing the intermediates during the nucleophilic attack. When reacting with 9-alkyl-3-aminocarbazoles, the reaction can proceed through either an acylation or a condensation pathway, depending on the reaction conditions, with the condensation products cyclizing at high temperatures. nih.govktu.eduresearchgate.net

The scope of heterocycle formation is broad due to the multiple reactive sites within the this compound molecule. This allows for the synthesis of a wide variety of five- and six-membered heterocyclic rings with different substituents, making it a valuable starting material in medicinal and materials chemistry.

Applications of Ethyl 3 Oxo 4 Phenylbutanoate in Advanced Research

Pharmaceutical Synthesis and Medicinal Chemistry Research

The utility of ethyl 3-oxo-4-phenylbutanoate extends across several areas of pharmaceutical research, primarily as a precursor for synthesizing biologically active molecules. Its structural features make it an ideal starting material for building complex molecular architectures found in many therapeutic agents.

Precursor for Biologically Active Compounds

This compound serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its reactivity enables its participation in various chemical transformations, leading to the formation of molecules with significant therapeutic potential. For instance, it is a key intermediate in the production of pyrazolone (B3327878) derivatives, which have been investigated for their antiviral properties. guidechem.com Furthermore, this compound is utilized in the synthesis of pyrroloquinoline quinone analogs, which act as inhibitors of gene expression mediated by AP-1 and NF-κB. guidechem.com

Synthesis of Pyrazolone Derivatives

The reaction of this compound with various reagents allows for the construction of the pyrazolone ring, a core structure in many pharmacologically active compounds. These derivatives have garnered considerable attention for their diverse biological activities.

Anti-Prion Activity Studies of Derivatives

A significant area of research involving pyrazolone derivatives synthesized from this compound is the investigation of their potential to combat prion diseases. Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of a misfolded form of the prion protein (PrPSc).

In the search for effective anti-prion compounds, a variety of pyrazolone derivatives have been synthesized and evaluated for their ability to inhibit the accumulation of the protease-resistant prion protein. nih.gov Studies have shown that certain pyrazolone derivatives demonstrate significant inhibitory effects on prion replication in laboratory settings. nih.gov For example, out of nineteen synthesized compounds, seven displayed the ability to inhibit the accumulation of the protease-resistant prion protein (PrP-res). nih.gov One particularly potent compound exhibited an IC50 value of 3 nM in two different cell lines, indicating strong inhibitory activity. nih.gov Interestingly, the mechanism of action for these compounds does not appear to be related to antioxidant activities. nih.gov

| Compound | Activity | IC50 Value | Cell Lines |

| Pyrazolone Derivative 13 | Inhibition of PrP-res accumulation | 3 nM | ScN2a, F3 |

This table summarizes the anti-prion activity of a notable pyrazolone derivative.

Anti-inflammatory and Antioxidant Properties of Derivatives

Pyrazolone derivatives have also been explored for their potential anti-inflammatory and antioxidant effects. Chronic inflammation and oxidative stress are implicated in a wide range of diseases.

Research has demonstrated that certain pyrazolone derivatives possess notable anti-inflammatory properties. For instance, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Two compounds, Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, showed significant anti-inflammatory effects in a rat paw edema model. nih.gov Another study focused on ethyl pyrazole (B372694) derivatives with a sulfonamide terminal moiety, which were tested for their ability to inhibit inducible nitric oxide release and prostaglandin (B15479496) E2 production. nih.gov One compound was particularly effective at inhibiting nitric oxide release with an IC50 of 0.63 μM, while another showed strong inhibition of prostaglandin E2 production with an IC50 of 0.52 μM. nih.gov

| Derivative | Anti-inflammatory Activity | Antioxidant Activity |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant | Not specified |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Significant | Not specified |

| Pyrazole-sulfonamide derivative (Compound 23c) | IC50 0.63 μM (Nitric oxide release inhibition) | Not specified |

| Pyrazole-sulfonamide derivative (Compound 21d) | IC50 0.52 μM (Prostaglandin E2 production inhibition) | Not specified |

| Phenyl-pyrazolone derivatives | Not specified | Marked radical scavenging capacity |

This table highlights the anti-inflammatory and antioxidant properties of various pyrazolone derivatives.

Anti-tumor Activities of Derivatives

The potential of pyrazolone derivatives as anti-cancer agents is an active area of investigation. These compounds have shown promise in inhibiting the growth of various cancer cell lines.

Numerous studies have reported the synthesis of pyrazolone derivatives with significant anti-tumor activity. For example, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against non-small cell lung cancer and colorectal carcinoma cells, with one compound showing potent cytotoxicity. mdpi.com Another study focused on pyrazolo[3,4-b]pyridine amide/amino acid functionalized derivatives, with one compound exhibiting significant activity against four different cancer cell lines. mdpi.com Furthermore, new ethyl pyrazole derivatives containing a sulfonamide moiety have been designed and tested for their activity against various cancer cell lines, with one compound showing high activity across most tested lines. nih.gov Pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives have also been synthesized and evaluated for their potential cytotoxicity against human laryngeal epidermoid carcinoma cells, with two compounds showing the highest significant effect. researchgate.net

| Derivative Type | Cancer Cell Lines | Observed Activity |

| Pyrazolo[3,4-d]pyrimidine | Non-small cell lung cancer (A549), Colorectal carcinoma (HCT116) | Potent cytotoxicity (IC50 values of 8.21 and 19.56 µM, respectively) |

| Pyrazolo[3,4-b]pyridine amide/amino acid | A549, MCF7, DU145, HeLa | Significant activity (IC50 values of 21.2, 18.4, 19.2, and 25.3 µM, respectively) |

| Ethyl pyrazole with sulfonamide moiety | Various NCI cell lines | Highest activity over most tested cell lines |

| Pyrazolo[3,4-d]pyrimidine-3-carbonitrile & Pyrazolo[3,4-b]pyridine-3-carbonitrile | Human laryngeal epidermoid carcinoma (Hep2) | Highest significant effect |

This table summarizes the anti-tumor activities of different pyrazolone derivatives.

Preparation of Pyrrolinylaminopyrimidine Analogs

This compound is also a precursor in the synthesis of pyrrolinylaminopyrimidine analogs. These compounds are of interest in medicinal chemistry due to their potential biological activities, which are currently under investigation. The synthesis of these analogs demonstrates the versatility of this compound as a starting material for creating diverse heterocyclic structures. guidechem.comtheoremchem.com

Inhibition of AP-1 and NF-κB Mediated Gene Expression in Cancer Research

In the field of oncology, the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) are critical targets for therapeutic intervention. These proteins regulate the expression of genes involved in inflammation, cell proliferation, and survival, processes that are often dysregulated in cancer. Research has indicated that derivatives of this compound can play a role in modulating these pathways.

Derivatives of the compound have been reported to inhibit gene expression mediated by both AP-1 and NF-κB. Specifically, this compound is used in the synthesis of pyrrolinylaminopyrimidine analogs, which have been designed and studied for their inhibitory effects on these crucial transcription factors. This application highlights the compound's relevance as a scaffold in the development of potential new agents for cancer research and treatment.

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors (via related compounds like Ethyl 2-oxo-4-phenylbutyrate)

While this compound itself is not a direct precursor, the closely related compound, Ethyl 2-oxo-4-phenylbutyrate (OPBE), is a critical intermediate in the synthesis of a major class of cardiovascular drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs, including enalapril (B1671234) and benazepril, are widely used to treat hypertension and congestive heart failure.

The synthesis pathway involves the highly selective asymmetric reduction of OPBE to produce (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), which is the key chiral building block for these ACE inhibitors. This biotransformation is a focal point of significant research, aiming for high efficiency and enantiomeric purity.

Key findings in the synthesis of (R)-HPBE from OPBE include:

Enzymatic Reduction : The process is often catalyzed by carbonyl reductase enzymes, which facilitate the highly selective reduction of the keto group in OPBE. nih.gov

Engineered Systems : To improve efficiency, researchers have developed engineered bi-enzyme systems. One such system couples carbonyl reductase (CpCR) with glucose dehydrogenase (GDH) for cofactor (NADPH) regeneration, which is crucial for the reaction. nih.gov

High Yield and Purity : Using these advanced biocatalytic methods, researchers have achieved high conversion rates (over 98%) and exceptional enantiomeric excess (99.9% ee) in the production of (R)-HPBE from OPBE. nih.gov

Table 1: Biocatalytic Reduction of Ethyl 2-oxo-4-phenylbutyrate (OPBE)

| Parameter | Finding | Reference |

|---|---|---|

| Precursor Compound | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | nih.gov |

| Target Intermediate | (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) | nih.gov |

| Enzyme System | Carbonyl Reductase (CpCR) coupled with Glucose Dehydrogenase (GDH) | nih.gov |

| Conversion Rate | 98.3% | nih.gov |

| Enantiomeric Excess (ee) | 99.9% | nih.gov |

| End Application | Synthesis of ACE Inhibitors (e.g., enalapril, benazepril) |

Research into Neurological Disorders and Synaptic Transmission

The application of this compound extends into the study of neurological conditions, primarily through its role as a precursor to compounds with neuroprotective potential. One significant area of this research involves prion diseases, which are fatal neurodegenerative disorders.

Derivatives of this compound, such as specific pyrazolones, have been synthesized and studied for their antiprion activity. Studies have demonstrated that these pyrazolone derivatives can significantly inhibit prion replication in vitro, suggesting they may serve as a foundation for developing therapeutic strategies against these diseases.

Inhibition of Potassium Ion Channels and Neurotransmitter Release

While derivatives of this compound are being investigated for activity in the central nervous system, detailed research specifically documenting its direct inhibitory effects on potassium ion channels and neurotransmitter release is limited in publicly available literature. The primary mechanism of action reported for its derivatives in neurological research is centered on antiprion activity rather than direct modulation of ion channels or synaptic vesicle release.

Biochemical Research Applications

The utility of this compound in biochemical research stems from its chemical reactivity and its ability to be converted into biologically active molecules that can interact with cellular machinery.

Interaction with Specific Molecular Targets and Pathways

The biological effects associated with this compound are not typically caused by the compound itself, but rather by the active derivatives synthesized from it. The mechanism of action, therefore, depends on the final structure of the derivative. These derivatives are designed to interact with specific molecular targets to influence cellular signaling and gene expression.

Table 2: Molecular Targets of this compound Derivatives

| Derivative Class | Molecular Target/Pathway | Biological Context | Reference |

|---|---|---|---|

| Pyrrolinylaminopyrimidines | AP-1 and NF-κB Transcription Factors | Cancer, Inflammation |

| Pyrazolones | Prion Protein (PrP) Replication Machinery | Neurodegenerative Prion Diseases | |

Transformation into Active Derivatives for Biological Effects

The core value of this compound in research is its role as a versatile synthetic intermediate. Its chemical structure allows it to participate in a variety of reactions that lead to the formation of more complex, biologically active compounds. This transformation is a critical step in harnessing its potential for therapeutic applications. For instance, its conversion to pyrazolone derivatives is essential for achieving antiprion effects. Similarly, it is a building block for analogs that inhibit key transcription factors in cancer-related pathways.

Material Science and Specialty Chemicals

In the realms of material science and specialty chemicals, this compound is recognized for its utility as a versatile synthetic intermediate. bloomtechz.com Its distinct chemical structure allows it to be a foundational component in the production of a variety of complex molecules. bloomtechz.com

Development of Novel Materials with Specific Properties

Research has indicated the potential of this compound in the development of advanced materials for biomedical engineering. bloomtechz.com There is exploration into its use as a drug carrier or as a component of targeted molecules within drug delivery systems. bloomtechz.com Additionally, its structural properties lend themselves to potential applications in the creation of biosensors or biomarkers for diagnosing diseases or monitoring biological processes. bloomtechz.com

Production of Fine Chemicals

This compound is a widely used intermediate in the synthesis of various fine chemicals. bloomtechz.com Its role is particularly crucial in the preparation of biologically active heterocyclic compounds. As mentioned previously, it is instrumental in creating pyrazolone derivatives with antiviral and antiprion properties and pyrrolopyrimidine analogs that act as inhibitors for gene expression pathways. bloomtechz.comchemicalbook.com These compounds represent high-value fine chemicals with specific applications in biomedical and pharmaceutical research. bloomtechz.com

Forensic and Chemical Profiling Studies

The compound has gained significant attention in forensic science due to its role as a precursor in the clandestine synthesis of controlled substances. This has necessitated the development of specific analytical methods for its detection and profiling in forensic investigations. researchgate.net

Role as a Potential Precursor in Illicit Synthesis (e.g., Phenylacetone)

This compound, also known by the abbreviation EGPA, is identified as a potential precursor for the production of phenylacetone (B166967) (P2P or BMK). researchgate.netbbgate.com Phenylacetone is a primary precursor for the illicit synthesis of amphetamine and methamphetamine. researchgate.netnih.gov The conversion from this compound is relatively straightforward, involving de-esterification and decarboxylation when heated under acidic conditions. researchgate.netbbgate.com

One documented laboratory method involves refluxing this compound with sulfuric acid for 2 to 4 hours, which yields crude phenylacetone. bbgate.com After extraction and purification, this method can produce phenylacetone with a yield of 74%. bbgate.com Studies have shown that the conversion of EGPA to phenylacetone proceeds more rapidly than that of some of its structural isomers under acidic conditions. researchgate.net

Analytical Methodologies for Detection and Traceability in Forensic Analysis (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a primary technique used in forensic laboratories for the analysis of seized materials and the identification of precursors like this compound. researchgate.netresearchgate.net However, a significant analytical challenge arises as the compound can decompose into phenylacetone during standard GC-MS analysis, regardless of the injection method or temperature. researchgate.netnih.gov This thermal decomposition can complicate the identification of the original precursor. researchgate.net

To address this, forensic analysts have developed specialized methods. One effective technique is methoxime derivatization, which prevents the in-analysis conversion to phenylacetone and allows for the accurate identification of the original precursor compound. researchgate.netnih.gov This methodology is crucial for elucidating the specific synthetic routes used in clandestine laboratories. researchgate.net Another approach involves acid hydrolysis to intentionally convert the compound to phenylacetone, which is then detected by GC-MS.

Interactive Data Tables

Table 1: Research Findings on this compound

| Area of Study | Application/Finding | Significance | References |

|---|---|---|---|

| Enzyme Interactions | Substrate for ketoreductases. | Production of optically pure alcohols for pharmaceutical synthesis. | |

| Metabolic Pathways | Intermediate for pyrazolone derivatives. | Potential antiprion compounds for neurodegenerative disease research. | bloomtechz.comchemicalbook.com |

| Metabolic Pathways | Intermediate for pyrrolopyrimidine analogs. | Inhibitors of AP-1 and NF-κB gene expression for cancer research. | bloomtechz.comchemicalbook.com |

| Material Science | Potential use in drug delivery systems. | Development of novel materials for targeted therapies. | bloomtechz.com |

| Forensic Science | Precursor to phenylacetone (P2P). | Used in the illicit manufacture of amphetamine and methamphetamine. | researchgate.netbbgate.comnih.gov |

| Forensic Analysis | Decomposes to P2P during GC-MS. | Complicates identification; requires specialized methods like derivatization. | researchgate.netnih.gov |

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| Phenylacetone (P2P, BMK) |

| Amphetamine |

| Methamphetamine |

| Pyrazolone |

| Pyrrolinylaminopyrimidine |

| Pyrrolopyrimidine |

| Sulfuric acid |

| Methyl 3-oxo-2-phenylbutyrate (MAPA) |

| Ethyl 3-oxo-2-phenylbutyrate (EAPA) |

Studies on Conversion to Illicit Substances under Various Conditions

This compound, also known as ethyl 4-phenylacetoacetate (EGPA), is recognized as a potential precursor for the synthesis of phenylacetone (P2P), which itself is a primary precursor for amphetamine and methamphetamine. nih.govresearchgate.net Due to this potential, the compound is monitored by international bodies. Research has been conducted to analyze its conversion to P2P under various laboratory conditions to aid law enforcement and forensic specialists in identifying synthetic routes. nih.gov

Studies have shown that this compound can be converted to P2P by heating under acidic conditions. nih.govresearchgate.net One documented method involves refluxing the compound in the presence of sulfuric acid. bbgate.com The reaction proceeds via de-esterification and decarboxylation to yield the target ketone, P2P. nih.gov Research published in Drug Testing and Analysis confirmed that heating EGPA under acidic conditions successfully converts it to P2P, with the reaction proceeding more rapidly than that of some related precursors. nih.gov The same study noted that under basic conditions, EGPA was also converted to P2P. nih.gov

These chemical characteristics have placed this compound and similar substances under the scrutiny of international precursor control initiatives, such as those coordinated by the International Narcotics Control Board (INCB). unvienna.org The INCB works with governments to monitor and control the trade of chemicals that can be diverted for illicit drug manufacture through systems like the Pre-Export Notification Online (PEN Online) system and the Precursors Incident Communication System (PICS). unvienna.org

Environmental Protection and Sustainable Development Research

In line with the principles of green chemistry, research is being directed towards sustainable practices in the production and disposal of specialty chemicals like this compound. theenvironmentalblog.orgacs.org The focus is on minimizing environmental impact through effective waste management and by studying the compound's environmental fate. theenvironmentalblog.org

The production of this compound involves processes that generate chemical waste, making proper waste management a critical concern for environmental protection. theenvironmentalblog.org Best practices for managing hazardous chemical waste are applicable to its manufacturing cycle. enva.com A primary step involves identifying waste streams and segregating them according to their hazard class to prevent cross-contamination and ensure safe disposal. enva.com According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation, which informs its handling and waste protocols. nih.gov